5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid
Description
5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by an ethyl group at position 5 and an isobutyl group at position 1 of the triazole ring, with a carboxylic acid substituent at position 2. Triazole carboxylic acids are of significant interest in medicinal and materials chemistry due to their structural diversity and bioactivity. The ethyl and isobutyl substituents confer distinct steric and electronic properties, influencing solubility, stability, and biological interactions compared to aryl or electron-withdrawing group-containing analogs.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-ethyl-1-(2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-7-8(9(13)14)10-11-12(7)5-6(2)3/h6H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
SCFCWFYGQSVSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through the reaction of hydrazine with a suitable aldehyde or ketone in the presence of a strong acid catalyst.
Introduction of Ethyl and Isobutyl Groups: The ethyl and isobutyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : CF3 or chlorophenyl substituents (e.g., ) enhance bioactivity by stabilizing negative charge on the carboxylic acid, improving target binding.
- Zwitterionic Forms : Thiazole-containing analogs (e.g., ) exhibit zwitterionic behavior, enhancing cell permeability and activity.
Physicochemical Properties
- Acidity : The carboxylic acid pKa is influenced by substituents. Electron-withdrawing groups (CF3, Cl) lower pKa (~2–3), enhancing ionization, while alkyl groups (ethyl, isobutyl) raise pKa (~4–5), reducing solubility .
- Stability : Triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C), as observed in . Bulky substituents (e.g., isobutyl) may slow this process.
- Solubility : Hydrophobicity increases with alkyl groups, limiting aqueous solubility but improving lipid membrane penetration.
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